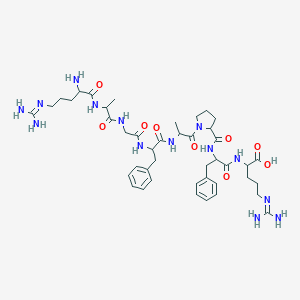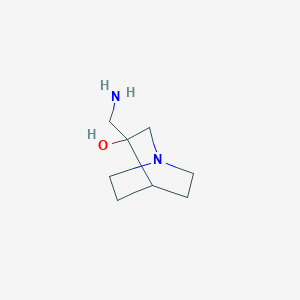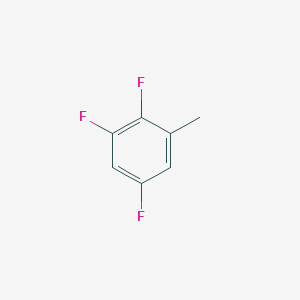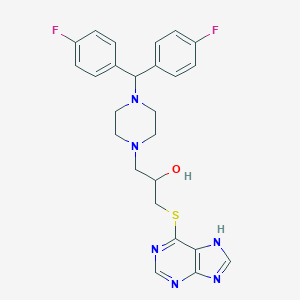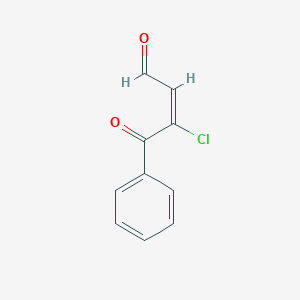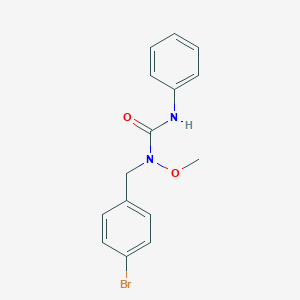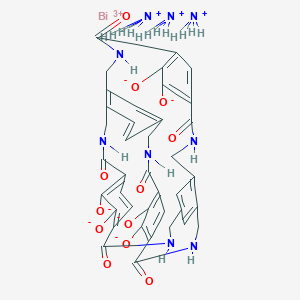
Hexalactam-bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexalactam-bismuth is a coordination compound that features bismuth(III) ions coordinated with tricatechol hexalactam ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricatechol hexalactam-bismuth(III) complex typically involves the reaction of bismuth(III) salts with tricatechol hexalactam ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the bismuth(III) ions.
Industrial Production Methods: Industrial production of tricatechol this compound(III) complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Hexalactam-bismuth can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the tricatechol hexalactam ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bismuth complexes, while reduction can produce reduced bismuth species.
Applications De Recherche Scientifique
Hexalactam-bismuth has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known antimicrobial properties of bismuth compounds.
Industry: The complex is investigated for its use in industrial processes, such as in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tricatechol hexalactam-bismuth(III) complex involves its interaction with molecular targets through coordination chemistry. The bismuth(III) ions can interact with various biological molecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzyme activity or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Bismuth Subsalicylate: Known for its use in medicine as an antacid and anti-diarrheal agent.
Bismuth Citrate: Used in various pharmaceutical formulations.
Bismuth Nitrate: Employed in chemical synthesis and as a reagent in analytical chemistry.
Uniqueness: Hexalactam-bismuth is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
130343-57-6 |
|---|---|
Formule moléculaire |
C42H42BiN9O12 |
Poids moléculaire |
1073.8 g/mol |
Nom IUPAC |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
Clé InChI |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
SMILES canonique |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
| 130343-57-6 | |
Synonymes |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)


